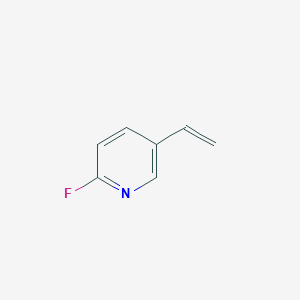

5-Ethenyl-2-fluoro-pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVQNQUSDPBLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726204 | |

| Record name | 5-Ethenyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133879-66-9 | |

| Record name | 5-Ethenyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthetic Pathways of 5-Ethenyl-2-fluoro-pyridine

Abstract

5-Ethenyl-2-fluoro-pyridine, also known as 2-fluoro-5-vinylpyridine, is a pivotal structural motif in modern medicinal chemistry and materials science. The presence of a fluorine atom imparts unique electronic properties, influencing metabolic stability and binding affinities, while the vinyl group serves as a versatile handle for further chemical elaboration through polymerization or addition reactions. This guide provides an in-depth analysis of the principal synthetic routes to this valuable building block, designed for researchers, chemists, and drug development professionals. We will dissect three primary, field-proven methodologies: Palladium-catalyzed Stille and Suzuki-Miyaura cross-coupling reactions and the Wittig olefination. Each section offers a detailed examination of the reaction mechanism, a discussion of the critical experimental parameters, step-by-step laboratory protocols, and a comparative analysis to guide the selection of the most appropriate pathway for a given research objective.

Introduction and Retrosynthetic Analysis

The strategic importance of this compound lies in its hybrid functionality. The 2-fluoropyridine core is a known bioisostere for phenyl rings and other heterocyclic systems, often enhancing pharmacokinetic profiles. The vinyl substituent is a key reactive point for creating more complex molecular architectures. A logical retrosynthetic analysis reveals three primary disconnections, forming the basis of our investigation.

The most intuitive approaches involve the formation of the carbon-carbon double bond. This can be achieved either through a C(sp²)-C(sp²) cross-coupling reaction from a halogenated precursor or through an olefination reaction of a carbonyl compound.

This analysis logically partitions our discussion into two major categories: Palladium-Catalyzed Cross-Coupling and Wittig Olefination.

Pathway I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile strategies for the formation of C-C bonds in modern organic synthesis.[1] For the synthesis of this compound, the Stille and Suzuki-Miyaura reactions are particularly relevant, offering reliable methods to couple a vinyl group to the pyridine core.

The Stille Coupling

The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[2][3] Its primary advantages include the stability of the organotin reagents to air and moisture and a high tolerance for a wide array of functional groups.

Causality and Mechanism: The catalytic cycle begins with the oxidative addition of the 5-halo-2-fluoropyridine to a Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the vinyl group is transferred from the tributyl(vinyl)stannane to the palladium center. This step is often rate-determining. The cycle concludes with reductive elimination, which forms the final product and regenerates the Pd(0) catalyst.

// Nodes pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidative_add [label="Oxidative Addition"]; pd_intermediate [label="Ar-Pd(II)(X)L₂\n(Ar = 2-F-pyridyl-5)"]; transmetalation [label="Transmetalation"]; vinyl_stannane [label="CH₂=CH-SnBu₃", shape=cds, fillcolor="#FFFFFF"]; vinyl_pd_intermediate [label="Ar-Pd(II)(Vinyl)L₂"]; reductive_elim [label="Reductive Elimination"]; product [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; halide [label="5-Bromo-2-fluoro-pyridine", shape=cds, fillcolor="#FFFFFF"];

// Edges pd0 -> oxidative_add [dir=none]; halide -> oxidative_add; oxidative_add -> pd_intermediate; pd_intermediate -> transmetalation; vinyl_stannane -> transmetalation; transmetalation -> vinyl_pd_intermediate; vinyl_pd_intermediate -> reductive_elim; reductive_elim -> product; reductive_elim -> pd0 [label=" Catalyst\nRegeneration "]; } केंदGraphviz Diagram: Stille Coupling Catalytic Cycle.

Experimental Considerations:

-

Halide Choice (X): The reactivity order for the halide is I > Br >> Cl. 5-Bromo-2-fluoropyridine is a common and cost-effective starting material.[4]

-

Catalyst System: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a highly effective and commonly used catalyst for Stille couplings.

-

Solvent: Anhydrous, polar aprotic solvents like DMF or toluene are typically employed to ensure solubility of the reactants and catalyst.[2]

-

Toxicity: A significant drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin byproducts. Post-reaction workup often involves a potassium fluoride (KF) wash to precipitate insoluble tin fluorides.

Detailed Experimental Protocol: Stille Coupling

This protocol is adapted from established procedures for vinylstannane coupling with halopyridines.[2]

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-2-fluoropyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq, 5 mol%).

-

Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the starting halide. Add tributyl(vinyl)stannane (1.2 eq) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a 1 M aqueous solution of potassium fluoride (KF) three times to remove tin byproducts. Subsequently, wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which utilizes an organoboron species, has become a dominant method for C-C bond formation due to the low toxicity, high stability, and commercial availability of boronic acids and their derivatives.[5]

Causality and Mechanism: The mechanism is similar to the Stille reaction but involves a boronic acid or a boronate ester as the transmetalation agent. A crucial distinction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.

// Nodes pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidative_add [label="Oxidative Addition"]; pd_intermediate [label="Ar-Pd(II)(X)L₂"]; transmetalation [label="Transmetalation"]; boronate [label="[Vinyl-B(OH)₃]⁻", shape=cds, fillcolor="#FFFFFF"]; vinyl_pd_intermediate [label="Ar-Pd(II)(Vinyl)L₂"]; reductive_elim [label="Reductive Elimination"]; product [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; halide [label="5-Bromo-2-fluoro-pyridine", shape=cds, fillcolor="#FFFFFF"]; base_activation [label="Base Activation\n(e.g., Cs₂CO₃)"]; boronic_acid [label="Vinyl-B(OH)₂", shape=cds, fillcolor="#FFFFFF"];

// Edges boronic_acid -> base_activation; base_activation -> boronate; pd0 -> oxidative_add [dir=none]; halide -> oxidative_add; oxidative_add -> pd_intermediate; pd_intermediate -> transmetalation; boronate -> transmetalation; transmetalation -> vinyl_pd_intermediate; vinyl_pd_intermediate -> reductive_elim; reductive_elim -> product; reductive_elim -> pd0 [label=" Catalyst\nRegeneration "]; } केंदGraphviz Diagram: Suzuki Coupling Catalytic Cycle.

Experimental Considerations:

-

Boron Reagent: While vinylboronic acid can be used, it is prone to polymerization. A superior alternative is potassium vinyltrifluoroborate (CH₂=CH-BF₃K), a crystalline, air- and moisture-stable solid that is easy to handle.[5][6][7]

-

Catalyst System: A simple palladium salt like PdCl₂ or Pd(OAc)₂ combined with a phosphine ligand such as triphenylphosphine (PPh₃) is effective. For more challenging substrates, specialized ligands like RuPhos may be required to achieve high yields.[5]

-

Base and Solvent: A strong base is essential. Cesium carbonate (Cs₂CO₃) is often the base of choice for these couplings.[5] A mixed solvent system, typically an organic solvent like THF or 1,4-dioxane with water, is used to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on optimized conditions for the coupling of aryl halides with potassium vinyltrifluoroborate.[5]

-

Reaction Setup: In a reaction vessel, combine 5-bromo-2-fluoropyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).

-

Catalyst Addition: Add palladium(II) chloride (PdCl₂, 0.02 eq, 2 mol%) and triphenylphosphine (PPh₃, 0.06 eq, 6 mol%).

-

Solvent and Degassing: Add a 9:1 mixture of tetrahydrofuran (THF) and water to achieve a concentration of approximately 0.2 M. Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.

-

Reaction Conditions: Seal the vessel and heat the mixture to 70-80 °C with vigorous stirring for 4-8 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure product.

Pathway II: Wittig Olefination

The Wittig reaction provides a fundamentally different approach, constructing the double bond from a carbonyl precursor.[8][9] This reaction is renowned for its reliability and predictability in converting aldehydes and ketones into alkenes.

Causality and Mechanism: The core of the reaction is the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the carbonyl carbon of 5-formyl-2-fluoropyridine. This forms a zwitterionic intermediate known as a betaine, which rapidly collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.

// Nodes ylide_prep [label="Ylide Preparation"]; phosphonium [label="[Ph₃P-CH₃]⁺Br⁻", shape=cds, fillcolor="#FFFFFF"]; base [label="Strong Base\n(e.g., KOtBu)", shape=cds, fillcolor="#FFFFFF"]; ylide [label="Ph₃P=CH₂"]; nucleophilic_attack [label="Nucleophilic Attack"]; aldehyde [label="5-Formyl-2-fluoro-pyridine", shape=cds, fillcolor="#FFFFFF"]; betaine [label="Betaine Intermediate"]; cycloaddition [label="[2+2] Cycloaddition"]; oxaphosphetane [label="Oxaphosphetane"]; fragmentation [label="Fragmentation"]; product [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Ph₃P=O", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges phosphonium -> ylide_prep; base -> ylide_prep; ylide_prep -> ylide; ylide -> nucleophilic_attack; aldehyde -> nucleophilic_attack; nucleophilic_attack -> betaine; betaine -> cycloaddition; cycloaddition -> oxaphosphetane; oxaphosphetane -> fragmentation; fragmentation -> product; fragmentation -> byproduct; } केंदGraphviz Diagram: Wittig Reaction Workflow.

Experimental Considerations:

-

Ylide Generation: The Wittig reagent, methylenetriphenylphosphorane (Ph₃P=CH₂), is typically generated in situ by treating methyltriphenylphosphonium bromide with a strong, non-nucleophilic base. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[9] The reaction must be performed under strictly anhydrous and inert conditions to prevent quenching of the highly reactive ylide.

-

Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential for ylide formation.

-

Precursor: The key starting material is 5-formyl-2-fluoropyridine. Its synthesis is a critical prerequisite for this pathway (see Section 4.2).

Detailed Experimental Protocol: Wittig Reaction

This protocol is a standard procedure for methylenation of aldehydes.

-

Ylide Preparation: In a flame-dried, three-necked flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise to the suspension. A characteristic deep yellow or orange color will develop, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Aldehyde Addition: Cool the ylide solution back down to 0 °C. Add a solution of 5-formyl-2-fluoropyridine (1.0 eq) in anhydrous THF dropwise via a syringe.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC. The disappearance of the ylide's color is a good visual indicator of reaction progress.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, the crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel to separate the nonpolar product from the highly polar phosphine oxide byproduct.

Synthesis of Key Precursors

The availability of the starting materials is a critical factor in planning any synthesis. Below are established routes to the key precursors required for the pathways described above.

Synthesis of 5-Bromo-2-fluoropyridine

A reliable method for synthesizing 5-bromo-2-fluoropyridine is via a modified Balz-Schiemann reaction starting from an aminopyridine derivative.

-

Bromination: 2-Amino-6-methylpyridine is first brominated to yield 3-amino-2-bromo-6-methylpyridine.

-

Fluorination: The resulting amino-bromopicoline is then subjected to diazotization using sodium nitrite in anhydrous hydrogen fluoride, followed by thermal decomposition of the diazonium salt to install the fluorine atom, yielding 2-bromo-5-fluoro-6-methylpyridine. The methyl group can then be further manipulated if necessary, or a similar route can be applied starting from 5-aminopyridine.[7]

Synthesis of 5-Formyl-2-fluoropyridine

This aldehyde can be prepared from 2-fluoro-5-methylpyridine through a two-step oxidation/reduction sequence.

-

Oxidation: 2-Fluoro-5-methylpyridine is oxidized to 2-fluoro-5-pyridinecarboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

-

Acyl Chloride Formation: The carboxylic acid is converted to the corresponding acyl chloride (2-fluoro-5-pyridinecarbonyl chloride) using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reduction (Rosenmund Reduction): The acyl chloride is then selectively reduced to the aldehyde using catalytic hydrogenation (H₂ over a poisoned palladium catalyst, such as Pd/BaSO₄). This classic transformation is highly effective for converting acyl chlorides to aldehydes without over-reduction to the alcohol.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as starting material availability, scale, safety considerations, and desired purity.

| Pathway | Key Reagents | Advantages | Disadvantages | Typical Yields (Analogous) |

| Stille Coupling | 5-Bromo-2-fluoropyridine, Tributyl(vinyl)stannane, Pd(PPh₃)₄ | High functional group tolerance; reliable. | High toxicity of tin reagents ; difficult purification to remove tin byproducts. | 60-85% |

| Suzuki Coupling | 5-Bromo-2-fluoropyridine, Potassium vinyltrifluoroborate, PdCl₂/PPh₃, Cs₂CO₃ | Low toxicity ; stable and easy-to-handle boron reagent; environmentally benign byproducts. | Requires careful control of base and solvent; boronic acids can be unstable. | 70-95%[5] |

| Wittig Reaction | 5-Formyl-2-fluoropyridine, [Ph₃PCH₃]Br, KOtBu | Excellent reliability for C=CH₂ formation; byproduct is easily removed via chromatography. | Requires multi-step synthesis of aldehyde precursor; ylide is highly sensitive to air and moisture. | 60-80% |

Purification of this compound

Vinylpyridines are susceptible to polymerization, especially when heated or exposed to light.[8] Therefore, purification and storage require specific precautions.

-

Chromatography: Flash column chromatography is the most effective method for laboratory-scale purification, efficiently removing inorganic salts, catalyst residues, and polar byproducts like triphenylphosphine oxide.

-

Distillation: For larger scales, vacuum distillation is a viable option. It is critical to perform the distillation at the lowest possible temperature and pressure to prevent polymerization.[6]

-

Inhibitors: During purification and storage, it is advisable to add a radical inhibitor, such as 4-tert-butylcatechol or hydroquinone, at a low concentration (~100-200 ppm) to prevent spontaneous polymerization.[6]

Conclusion

The synthesis of this compound can be effectively accomplished through several robust and well-established synthetic methodologies. For reasons of operational simplicity, reagent stability, and environmental safety, the Suzuki-Miyaura coupling using potassium vinyltrifluoroborate stands out as the premier choice for most applications. It avoids the toxic tin byproducts of the Stille reaction and the multi-step precursor synthesis required for the Wittig pathway. However, the Wittig reaction remains an excellent and highly reliable alternative if the corresponding aldehyde is readily accessible. The Stille coupling, while effective, should be considered with caution due to the significant safety and purification challenges associated with organotin reagents. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this important heterocyclic building block.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.msu.edu [chemistry.msu.edu]

- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Fluorinated Vinylpyridine Building Block

An In-Depth Technical Guide to the Physicochemical Properties of 5-Vinyl-2-Fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable tools. The strategic incorporation of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, lipophilicity, and pKa, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2][3] 5-Vinyl-2-fluoropyridine is a bifunctional building block of significant interest, merging the advantageous electronic properties of a 2-fluoropyridine ring with the versatile reactivity of a vinyl group.

The 2-fluoropyridine moiety serves as an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, while the vinyl group is amenable to a wide array of transformations, including polymerization, cross-coupling reactions, and electrophilic additions. This dual reactivity makes 5-vinyl-2-fluoropyridine a valuable synthon for constructing complex molecular architectures, particularly in the development of novel therapeutics.[1][4] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and handling, offering a foundational resource for its effective application in research and development.

Molecular and Structural Data

A precise understanding of a molecule's fundamental structure is the bedrock of all subsequent chemical and physical analysis.

-

Chemical Name: 5-Vinyl-2-fluoropyridine

-

Synonyms: 2-Fluoro-5-vinylpyridine

-

Molecular Formula: C₇H₆FN

-

Molecular Weight: 123.13 g/mol [5]

-

Chemical Structure:

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, from reaction setups to purification and formulation. While extensive experimental data for 5-vinyl-2-fluoropyridine is not widely published, we can infer its likely properties based on well-characterized structural analogs such as 2-fluoropyridine, 2-vinylpyridine, and other substituted pyridines.

| Property | Estimated/Reported Value | Rationale and Comparative Analysis |

| Appearance | Colorless to pale yellow liquid | Similar to related simple pyridines like 2-fluoropyridine (colorless liquid) and 2-vinylpyridine (colorless liquid).[6][7] |

| Boiling Point | ~140-165 °C (at 760 mmHg) | Higher than 2-fluoropyridine (126 °C) due to increased molecular weight and van der Waals forces from the vinyl group.[6][8][9] Likely similar to or slightly lower than 2-vinylpyridine (159.5 °C).[10] |

| Density | ~1.0-1.1 g/mL | 2-Fluoropyridine has a density of ~1.1 g/cm³ and 2-vinylpyridine has a density of ~0.975 g/mL.[6][7][9] The density is expected to be within this range. |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, THF, Ethyl Acetate). Limited solubility in water. | The pyridine nitrogen allows for some water solubility via hydrogen bonding, but the overall molecule is largely nonpolar. Vinyl fluoride itself has low water solubility.[11] 2-Fluoropyridine is reported as soluble in water.[8] |

| pKa (of conjugate acid) | ~0.5 - 1.5 | The pKa of the pyridinium ion of 2-fluoropyridine is significantly lowered to 0.44 due to the strong electron-withdrawing effect of fluorine. The vinyl group is weakly electron-donating or neutral in its effect on pKa, so the value for 5-vinyl-2-fluoropyridine is expected to remain very low compared to pyridine (pKa ≈ 5.2) or 2-vinylpyridine (pKa ≈ 4.98).[10] |

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and structure of a chemical intermediate. The following sections detail the expected spectroscopic signatures for 5-vinyl-2-fluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR: The proton spectrum will be complex due to spin-spin coupling between the vinyl protons and the aromatic protons, as well as coupling to the ¹⁹F nucleus.

-

Vinyl Protons (3H): Expect a characteristic set of signals in the 5.5-7.0 ppm range. The geminal, cis, and trans couplings will result in a complex multiplet, often referred to as an AMX or ABX system.

-

Aromatic Protons (3H): These will appear in the 7.0-8.5 ppm region. The proton at C6 (adjacent to nitrogen) will be the most downfield. All aromatic protons will exhibit coupling to each other and additional splitting from the fluorine atom (JHF), which is typically in the range of a few Hz. For comparison, the aromatic protons of 2-fluoropyridine appear between 6.9 and 8.3 ppm.[12]

-

-

¹³C NMR:

-

Aromatic Carbons: Five signals are expected. The carbon bearing the fluorine (C2) will show a large one-bond coupling constant (¹JCF) of approximately 230-260 Hz and will be significantly downfield. Other ring carbons will show smaller 2-bond and 3-bond C-F couplings.

-

Vinyl Carbons: Two signals are expected in the typical alkene region (~115-140 ppm).

-

-

¹⁹F NMR: A single signal is expected, with its chemical shift being characteristic of a fluorine atom on a pyridine ring. This signal will show couplings to the adjacent aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by observing their characteristic vibrational frequencies.

-

C-H Stretch (Aromatic & Vinyl): A sharp band or bands will appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹), which is characteristic of C-H bonds on sp²-hybridized carbons.[13][14]

-

C-H Stretch (Alkane region, if impurities exist): Absence of strong signals in the 2850-3000 cm⁻¹ region confirms the absence of saturated aliphatic impurities.

-

C=C Stretch (Vinyl & Aromatic): Expect one or more medium-intensity bands in the 1640-1680 cm⁻¹ region for the vinyl C=C stretch and in the 1400-1600 cm⁻¹ region for the aromatic ring vibrations.[13]

-

C-F Stretch: A strong, characteristic band is expected in the 1200-1250 cm⁻¹ region, indicative of the C-F bond on the aromatic ring.

-

C-H Bending (Out-of-Plane): Strong bands in the 900-1000 cm⁻¹ region are characteristic of the out-of-plane C-H wags of the vinyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 123. The fragmentation pattern would likely involve the loss of small molecules like HCN or C₂H₂ (acetylene) from the parent structure.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. The expected exact mass for C₇H₆FN is 123.0484.[5]

Reactivity, Stability, and Handling

-

Reactivity: The molecule possesses two primary sites of reactivity.

-

2-Position (C-F bond): The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, activated by the electron-withdrawing pyridine nitrogen. This allows for the introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiols).

-

Vinyl Group: This functional group can undergo electrophilic addition, radical reactions, polymerization, and is a key participant in transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki).

-

-

Stability and Storage: Vinylpyridines are susceptible to polymerization, especially when exposed to heat, light, or acid.[15] Therefore, 5-vinyl-2-fluoropyridine should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). It is often supplied with a polymerization inhibitor, such as 4-tert-butylcatechol (TBC).

Experimental Protocols

The following are generalized, step-by-step protocols for the standard analytical characterization of 5-vinyl-2-fluoropyridine.

Protocol 1: Purity and Identity Verification by GC-MS

-

Sample Preparation: Prepare a dilute solution of 5-vinyl-2-fluoropyridine (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C.

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-300.

-

-

Analysis: The resulting chromatogram will indicate the purity of the sample by integrating the peak areas. The mass spectrum of the main peak should be compared against the expected molecular ion (m/z 123) and fragmentation pattern.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 5-vinyl-2-fluoropyridine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at 400 MHz or higher for better signal dispersion.

-

Data Acquisition: Acquire a standard proton spectrum with 8 to 16 scans.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

-

Interpretation: Integrate the signals to confirm the proton count for each region (vinyl vs. aromatic). Analyze the chemical shifts and coupling patterns (multiplicity and J-values) to confirm the substitution pattern and connectivity of the molecule.

Visualizations

Workflow for Physicochemical Characterization

This diagram outlines a logical workflow for the quality control and characterization of a new batch of 5-vinyl-2-fluoropyridine.

Caption: A standard workflow for quality control analysis.

Key Reactive Sites of 5-Vinyl-2-Fluoropyridine

This diagram highlights the two primary functional groups and their inherent reactivity, which is central to the utility of this molecule as a building block.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Fluoro-4-vinylpyridine | C7H6FN | CID 22607764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]

- 9. innospk.com [innospk.com]

- 10. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Vinyl Fluoride | CH2=CHF | CID 6339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Ethenyl-2-fluoro-pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 5-Ethenyl-2-fluoro-pyridine

This compound, also recognized by its IUPAC synonym 5-Fluoro-2-vinylpyridine , is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, which marries the essential pyridine scaffold with a reactive vinyl group and a modulating fluorine atom, positions it as a versatile building block for the synthesis of complex molecular architectures. The strategic placement of the fluorine atom can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive component in the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, offering a technical resource for professionals in the field.

The definitive identifiers for this compound are:

-

Systematic IUPAC Name: this compound

-

Synonym: 5-Fluoro-2-vinylpyridine

Physicochemical and Computed Properties

Understanding the fundamental properties of this compound is critical for its effective application in research and synthesis. The data presented below has been aggregated from chemical supplier technical sheets and computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₆FN | ChemScene[2] |

| Molecular Weight | 123.13 g/mol | ChemScene[2] |

| Purity | ≥95% - ≥98% | Apollo Scientific, ChemScene[2][3] |

| SMILES | C=CC1=NC=C(C=C1)F | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene (Computed)[2] |

| LogP | 1.8637 | ChemScene (Computed)[2] |

| Hydrogen Bond Acceptors | 1 | ChemScene (Computed)[2] |

| Hydrogen Bond Donors | 0 | ChemScene (Computed)[2] |

| Rotatable Bonds | 1 | ChemScene (Computed)[2] |

Synthesis and Mechanistic Considerations

The synthesis of vinyl-substituted pyridines often involves precursor molecules that can be readily converted to the ethenyl group. While a specific, detailed experimental protocol for this compound is not widely published in readily accessible literature, a common and logical synthetic pathway involves the Stille cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, valued for its tolerance of a wide range of functional groups.

A plausible synthetic precursor for this transformation is a halogenated fluoropyridine, such as 5-bromo-2-fluoropyridine. The vinyl group can be introduced using a vinylstannane reagent, like vinyltributyltin, in the presence of a palladium catalyst.

Conceptual Synthetic Workflow: Stille Cross-Coupling

References

A Technical Guide to the Predicted Spectral Characteristics of 2-fluoro-5-vinylpyridine

Introduction

2-fluoro-5-vinylpyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom and the conjugated vinyl group on the pyridine ring, make it a valuable building block for novel polymers and pharmaceutical agents. A thorough understanding of its spectral characteristics is paramount for researchers engaged in its synthesis, purification, and application. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-fluoro-5-vinylpyridine, grounded in established spectroscopic principles and data from analogous compounds. The methodologies and interpretations presented herein are designed to serve as a robust reference for scientists and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of 2-fluoro-5-vinylpyridine dictates its spectral features. The pyridine ring provides a rigid scaffold, while the fluorine and vinyl substituents introduce specific spectroscopic signatures. This guide will systematically deconstruct the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data.

Caption: Molecular structure of 2-fluoro-5-vinylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-fluoro-5-vinylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its molecular framework.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra of 2-fluoro-5-vinylpyridine is as follows. Note that instrument-specific parameters may require optimization.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-fluoro-5-vinylpyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-160 ppm is generally sufficient for pyridines.[2] A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. Given the high sensitivity of the ¹⁹F nucleus, acquisition times are comparable to ¹H NMR.[3][4]

-

¹H NMR: Predicted Chemical Shifts and Couplings

The ¹H NMR spectrum of 2-fluoro-5-vinylpyridine is predicted to show distinct signals for the vinyl and aromatic protons. The chemical shifts are influenced by the electronegativity of the fluorine atom and the nitrogen atom in the pyridine ring, as well as the anisotropic effects of the aromatic system.

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H (Vinyl, α to ring) | 6.5 - 7.0 | dd | Jtrans = 17-18, Jcis = 10-11 |

| H (Vinyl, β-trans to ring) | 5.8 - 6.2 | d | Jtrans = 17-18 |

| H (Vinyl, β-cis to ring) | 5.3 - 5.7 | d | Jcis = 10-11 |

| H (Aromatic, 3) | 7.5 - 7.8 | t | JH3-H4 ≈ 8, JH3-F ≈ 8 |

| H (Aromatic, 4) | 7.2 - 7.5 | ddd | JH4-H3 ≈ 8, JH4-H6 ≈ 2, JH4-F ≈ 4 |

| H (Aromatic, 6) | 8.1 - 8.4 | d | JH6-H4 ≈ 2 |

Causality behind Predictions: The vinyl protons are expected in the typical range for vinylic protons (4.5-6.5 ppm), with the α-proton shifted downfield due to its proximity to the aromatic ring.[5] The aromatic protons are deshielded by the ring current. The proton at position 6 is predicted to be the most downfield due to the combined electron-withdrawing effects of the adjacent nitrogen and the fluorine atom. The fluorine atom will introduce through-bond couplings to the nearby protons, most significantly to H-3 and H-4.

¹³C NMR: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The fluorine substitution will have a significant impact on the chemical shifts of the carbons in the pyridine ring, particularly the carbon directly attached to it (C-2), which will also exhibit a large one-bond C-F coupling constant.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C (Vinyl, α to ring) | 130 - 135 |

| C (Vinyl, β) | 115 - 120 |

| C (Aromatic, 2) | 160 - 165 (d, ¹JC-F ≈ 240-260 Hz) |

| C (Aromatic, 3) | 120 - 125 (d, ²JC-F ≈ 20-25 Hz) |

| C (Aromatic, 4) | 140 - 145 (d, ³JC-F ≈ 5-10 Hz) |

| C (Aromatic, 5) | 135 - 140 (d, ⁴JC-F ≈ 1-3 Hz) |

| C (Aromatic, 6) | 145 - 150 (d, ³JC-F ≈ 15-20 Hz) |

Causality behind Predictions: The chemical shift of C-2 is significantly downfield due to the direct attachment of the highly electronegative fluorine atom. This carbon will appear as a doublet with a large one-bond coupling constant. The other ring carbons will also show smaller couplings to the fluorine atom, which decrease with the number of bonds separating them. The vinyl carbon chemical shifts are in the expected range for alkenes.

¹⁹F NMR: Predicted Chemical Shift

¹⁹F NMR is a highly sensitive technique that provides information about the electronic environment of the fluorine atom.[3][4]

| Fluorine (Position) | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |

| F (Aromatic, 2) | -80 to -120 |

Causality behind Predictions: The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the ring and its substituents. For fluoropyridines, the chemical shift is typically in the range of -80 to -170 ppm.[6] The vinyl group at the 5-position is expected to have a modest electronic effect on the fluorine at the 2-position.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2-fluoro-5-vinylpyridine is expected to show characteristic absorption bands for the C-F bond, the vinyl group, and the aromatic pyridine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of liquid samples.

-

Sample Application: Place a small drop of 2-fluoro-5-vinylpyridine directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |

| 3100-3000 | C-H stretch (aromatic and vinyl) | Medium-Weak |

| 1640-1620 | C=C stretch (vinyl) | Medium |

| 1600-1450 | C=C and C=N stretch (pyridine ring) | Strong-Medium |

| 1250-1150 | C-F stretch | Strong |

| 990 and 910 | =C-H bend (vinyl out-of-plane) | Strong |

| 850-750 | C-H bend (aromatic out-of-plane) | Strong |

Causality behind Predictions: The C-F stretch is typically a strong absorption in the fingerprint region.[7] The vinyl group will give rise to a characteristic C=C stretching vibration and strong out-of-plane C-H bending bands. The pyridine ring will show several characteristic stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.[8]

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC) or a direct insertion probe, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller charged ions and neutral radicals.

-

Detection: The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Predicted Fragmentation Pattern

The mass spectrum of 2-fluoro-5-vinylpyridine is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the stability of the pyridine ring and the nature of the substituents.

Caption: Predicted major fragmentation pathways for 2-fluoro-5-vinylpyridine.

Predicted Key Fragments:

-

m/z 123 (Molecular Ion, M⁺•): This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

-

m/z 122 ([M-H]⁺): Loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds.

-

m/z 97 ([M-C₂H₂]⁺•): Loss of acetylene from the vinyl group is a likely fragmentation pathway. This fragment corresponds to the 2-fluoropyridine radical cation.

-

m/z 96 ([M-HCN]⁺•): Expulsion of hydrogen cyanide from the pyridine ring is a characteristic fragmentation for pyridine derivatives.

Causality behind Predictions: The molecular ion is expected to be relatively stable due to the aromatic system. Fragmentation will likely involve the loss of small, stable neutral molecules or radicals from the vinyl group and the pyridine ring. The fragmentation of 2-vinylpyridine is known to produce a strong molecular ion and fragments corresponding to the loss of H• and HCN.[9][10] The presence of the fluorine atom will influence the relative abundance of these fragments.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for 2-fluoro-5-vinylpyridine based on fundamental spectroscopic principles and data from analogous compounds. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, along with the provided experimental protocols and interpretations, serve as a valuable resource for researchers working with this compound. While these predictions offer a strong foundation for spectral assignment, it is imperative to confirm these findings with experimental data on a purified sample of 2-fluoro-5-vinylpyridine.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. researchgate.net [researchgate.net]

- 8. bitesizebio.com [bitesizebio.com]

- 9. 2-Vinylpyridine(100-69-6) MS [m.chemicalbook.com]

- 10. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Ethenyl-2-fluoro-pyridine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethenyl-2-fluoro-pyridine, also known as 2-fluoro-5-vinylpyridine, is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of the vinyl group provides a versatile handle for further chemical modifications, such as polymerization or participation in various coupling reactions. The fluorine atom at the 2-position modulates the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity. This guide provides a comprehensive overview of its commercial availability, detailed synthetic strategies, and key applications, with a focus on practical insights for laboratory and developmental use.

Chemical and Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 1133879-66-9 | Verified from multiple suppliers |

| Molecular Formula | C₇H₆FN | Calculated |

| Molecular Weight | 123.13 g/mol | Calculated |

| Appearance | Typically a colorless to pale yellow liquid or solid | Based on related compounds |

| Boiling Point | Not definitively reported, estimated to be around 160-180 °C at atmospheric pressure | Estimation based on similar structures |

| Solubility | Soluble in common organic solvents such as THF, DCM, and ethyl acetate | Expected behavior for this type of molecule |

Commercial Availability

This compound is available from a range of specialty chemical suppliers. It is typically offered in research quantities, from grams to kilograms.

Table of Representative Suppliers:

| Supplier | Purity | Available Quantities |

| Angene Chemical | ≥95% | 1g, 5g, 25g |

| CP Lab Safety | min 97% | 1g |

| AccelaChem | Custom | Inquiry for details |

| BLD Pharm | Custom | Inquiry for details |

| ChemScene | ≥98% | 1g, 5g, 10g |

Disclaimer: This is not an exhaustive list, and availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Strategies

The synthesis of this compound can be approached through several established synthetic methodologies. The choice of a particular route will often depend on the availability of starting materials, desired scale, and laboratory capabilities. The most common strategies involve the formation of the vinyl group on a pre-functionalized 2-fluoropyridine ring.

Key Precursors

The successful synthesis of this compound relies on the availability of key precursors. Two of the most important are:

-

2-Fluoro-5-bromopyridine (CAS: 41404-58-4): This is a versatile precursor for cross-coupling reactions. It can be synthesized from 2-amino-5-fluoropyridine.

-

2-Fluoro-5-formylpyridine (CAS: 677728-92-6): This aldehyde is the key starting material for the Wittig reaction. Its preparation from 2-fluoro-5-methylpyridine has been described in the patent literature.[1]

Both precursors are also commercially available from various suppliers.

Synthetic Routes

The following sections detail the most logical and field-proven synthetic routes to this compound.

The Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes or ketones.[2][3] In this case, 2-fluoro-5-formylpyridine is reacted with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.

Experimental Protocol (Proposed):

-

Ylide Generation: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium (1.05 equivalents) dropwise at 0 °C.

-

Allow the resulting bright yellow-orange mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

-

Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 2-fluoro-5-formylpyridine (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound. The byproduct, triphenylphosphine oxide, can be challenging to remove completely and may require careful chromatography.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[4][5] For the synthesis of this compound, 2-fluoro-5-bromopyridine can be coupled with a vinylboron species, such as potassium vinyltrifluoroborate.[4]

Experimental Protocol (Proposed):

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-fluoro-5-bromopyridine (1.0 equivalent), potassium vinyltrifluoroborate (1.2-1.5 equivalents), and a base such as potassium carbonate (2.0-3.0 equivalents).

-

Add a palladium catalyst (e.g., palladium(II) acetate, 1-5 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-10 mol%).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the vinyl group and the three protons on the pyridine ring.

-

Vinyl Protons: A vinyl group typically displays a characteristic AXM spin system. The proton on the carbon attached to the pyridine ring (vinylic-Hα) will appear as a doublet of doublets, coupled to the two terminal vinyl protons (vinylic-Hβ, cis and trans). The terminal protons will also be doublets of doublets, with a geminal coupling to each other and a cis or trans coupling to Hα.

-

Predicted Chemical Shifts:

-

Vinylic-Hα: ~6.7-6.9 ppm

-

Vinylic-Hβ (trans to pyridine): ~5.8-6.0 ppm

-

Vinylic-Hβ (cis to pyridine): ~5.3-5.5 ppm

-

-

-

Pyridine Protons: The three protons on the pyridine ring will exhibit coupling to each other and potentially to the fluorine atom.

-

Predicted Chemical Shifts:

-

H-6 (adjacent to N and F): ~8.1-8.3 ppm (doublet or doublet of doublets due to coupling with H-4 and F)

-

H-4 (meta to F and vinyl): ~7.8-8.0 ppm (doublet of doublets or multiplet)

-

H-3 (ortho to vinyl, meta to F): ~7.4-7.6 ppm (doublet or doublet of doublets)

-

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Predicted Chemical Shifts:

-

C-2 (attached to F): ~160-165 ppm (large ¹JCF coupling)

-

C-5 (attached to vinyl): ~135-140 ppm

-

C-6: ~145-150 ppm (with C-F coupling)

-

C-4: ~140-145 ppm (with C-F coupling)

-

C-3: ~120-125 ppm

-

Vinylic-Cα: ~130-135 ppm

-

Vinylic-Cβ: ~115-120 ppm

-

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 123.

-

Predicted Fragmentation:

-

m/z 123 (M⁺): The molecular ion.

-

m/z 96: Loss of HCN from the pyridine ring.

-

m/z 77: Loss of a vinyl radical followed by HCN.

-

Other fragments corresponding to the cleavage of the pyridine ring.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

Predicted Absorption Bands:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic and vinyl groups.

-

~1640 cm⁻¹: C=C stretching of the vinyl group.

-

~1600, 1570, 1480 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

~1250-1200 cm⁻¹: C-F stretching.

-

~990 and 910 cm⁻¹: Out-of-plane C-H bending of the vinyl group.

-

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules in several areas:

-

Drug Discovery: The pyridine scaffold is a common motif in many biologically active compounds. The vinyl group allows for the introduction of this moiety into larger molecules through various chemical transformations, including Michael additions, Heck reactions, and metathesis. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.

-

Materials Science: The vinyl group makes this compound a suitable monomer for the synthesis of functional polymers. The resulting fluorinated polypyridines may have interesting electronic, optical, or thermal properties.

-

Agrochemicals: Similar to pharmaceuticals, the fluoropyridine core is found in a number of herbicides and pesticides.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in various fields of chemical research and development. While detailed synthetic procedures and full characterization data are not widely published, this guide provides a comprehensive overview of the most probable and effective methods for its synthesis, along with predicted spectroscopic data to aid in its identification and characterization. As the demand for novel fluorinated heterocycles continues to grow, the utility of this compound as a versatile synthetic intermediate is expected to increase.

References

- 1. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Ethenyl-2-fluoro-pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethenyl-2-fluoro-pyridine is a substituted heterocyclic compound of interest in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, drawing upon foundational principles of physical chemistry and spectroscopic techniques. While direct experimental data for this specific molecule is limited, this document synthesizes information from analogous compounds and theoretical considerations to present a robust model of its structural characteristics. We will delve into the intricacies of its geometric parameters, the rotational isomerism of the ethenyl group, and the spectroscopic signatures that would define its structure.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern drug discovery, with the pyridine scaffold appearing in numerous approved pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. The ethenyl (vinyl) group, a versatile functional handle, can participate in various chemical transformations and offers a site for polymerization or further functionalization. The combination of these features in this compound makes it a valuable building block for the synthesis of novel bioactive compounds and advanced materials. A thorough understanding of its molecular structure and conformational preferences is paramount for rational drug design and the development of materials with tailored properties.

Molecular Structure of the 2-Fluoro-pyridine Core

The foundational structure of this compound is the 2-fluoro-pyridine ring. High-resolution microwave spectroscopy studies on 2-fluoropyridine provide precise geometric parameters for this core moiety. These studies, which involve the analysis of rotational transitions in the gas phase, allow for the determination of bond lengths and angles with exceptional accuracy.

The introduction of a fluorine atom at the 2-position of the pyridine ring induces notable electronic and structural changes. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). However, it can also participate in resonance by donating a lone pair of electrons to the aromatic system (+R effect). In 2-fluoropyridine, the inductive effect is dominant, leading to a polarization of the C-F bond and a distortion of the pyridine ring's geometry compared to unsubstituted pyridine.

Based on microwave spectroscopy data of 2-fluoropyridine, the key structural parameters of the ring are summarized in the table below. These values provide a reliable starting point for constructing a model of this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-F | 1.352 | |

| N1-C2 | 1.336 | |

| C2-C3 | 1.381 | |

| C3-C4 | 1.394 | |

| C4-C5 | 1.390 | |

| C5-C6 | 1.394 | |

| N1-C6 | 1.339 | |

| ∠N1-C2-C3 | ||

| ∠C2-C3-C4 | ||

| ∠C3-C4-C5 | ||

| ∠C4-C5-C6 | ||

| ∠C5-C6-N1 | ||

| ∠C6-N1-C2 |

Table 1: Experimentally determined structural parameters for the 2-fluoropyridine ring from microwave spectroscopy studies. These values serve as a baseline for the this compound structure.

Conformational Analysis of the Ethenyl Group

A critical aspect of the three-dimensional structure of this compound is the orientation of the ethenyl group relative to the pyridine ring. Rotation around the C5-C(ethenyl) single bond gives rise to two principal planar conformers: s-trans (or antiperiplanar) and s-cis (or synperiplanar).

Predicted Biological Activity of 2-Fluoro-5-Vinylpyridine: A Framework for In Silico and In Vitro Evaluation

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for predicting the biological activity of 2-fluoro-5-vinylpyridine, a heterocyclic compound with significant potential in drug discovery. The unique combination of a fluorinated pyridine ring and a reactive vinyl group suggests a profile geared towards targeted covalent inhibition, particularly of protein kinases. The incorporation of fluorine is known to enhance critical drug-like properties, including metabolic stability and binding affinity, while the vinylpyridine moiety can serve as a covalent warhead targeting nucleophilic residues like cysteine.[1][2][3] This document outlines a logical, multi-stage workflow, beginning with computational prediction of protein targets, followed by detailed protocols for in vitro validation of enzyme inhibition and metabolic stability. The methodologies are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust strategy to characterize novel small molecules.

Introduction: The Chemical Rationale for 2-Fluoro-5-Vinylpyridine in Drug Discovery

The structure of 2-fluoro-5-vinylpyridine presents a compelling starting point for a targeted drug discovery campaign. Its two key features, the fluoropyridine core and the vinyl substituent, are well-established motifs in medicinal chemistry, each conferring distinct, advantageous properties.

-

The Fluoropyridine Scaffold: The strategic placement of a fluorine atom on a pyridine ring can profoundly influence a molecule's physicochemical and pharmacological profile.[4] Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, altering its ionization state and potential for hydrogen bonding within a protein active site.[3] Crucially, the strength of the carbon-fluorine bond often blocks sites of metabolic oxidation, a common liability for many drug candidates. This can lead to significantly improved metabolic stability and a longer in vivo half-life, key attributes for a successful therapeutic agent.[1][3][4]

-

The Vinyl Group as a Covalent Warhead: The vinyl group attached to the electron-withdrawing pyridine ring functions as a Michael acceptor. This chemical feature is of high interest for designing targeted covalent inhibitors (TCIs).[5] TCIs form a stable, covalent bond with a target protein, often leading to complete and durable inhibition of its function. The vinylpyridine moiety has been successfully employed as a "tunable" covalent warhead to target non-catalytic cysteine residues in the ATP-binding site of kinases like EGFR.[5][6][7][8] This covalent interaction can provide high potency and selectivity, overcoming resistance mechanisms that affect non-covalent inhibitors.

This guide will systematically predict and validate the biological activity of 2-fluoro-5-vinylpyridine, focusing on its potential as a covalent kinase inhibitor with favorable metabolic properties.

In Silico Prediction: Hypothesis Generation for Biological Targets

Computational methods provide a rapid and cost-effective approach to generate initial hypotheses about a molecule's biological targets, guiding subsequent experimental validation.[9][10] Molecular docking, a cornerstone of structure-based drug design, will be used to predict the binding affinity and mode of 2-fluoro-5-vinylpyridine against a panel of relevant protein kinases.[11][12][13]

Causality in Target Selection

The selection of protein targets for docking is critical. Given the vinylpyridine's potential as a covalent inhibitor, the primary targets are protein kinases known to possess a reactive cysteine residue in or near the ATP-binding pocket. Prominent examples include Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), where covalent inhibition of a cysteine residue is a clinically validated strategy.[5] A broader panel of kinases will also be screened to predict potential selectivity.

Experimental Protocol: Molecular Docking Simulation

-

Ligand Preparation:

-

Generate the 3D structure of 2-fluoro-5-vinylpyridine using a molecular editor (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign appropriate partial charges.

-

-

Protein Preparation:

-

Download the crystal structures of selected kinase targets from the Protein Data Bank (PDB).

-

Prepare the protein for docking using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[14] This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.

-

-

Grid Generation and Docking:

-

Define the binding pocket (grid box) based on the location of the co-crystallized ligand in the original PDB file or by identifying the ATP-binding site.

-

Perform the docking simulation using a program such as AutoDock Vina.[14] The algorithm will sample various conformations, positions, and orientations of the ligand within the defined binding site.[12]

-

-

Analysis and Interpretation:

-

Analyze the results based on the predicted binding energy (scoring function), which estimates the binding affinity.[15][16]

-

Visualize the top-ranked docking poses to inspect key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Critically assess the proximity of the vinyl group to the thiol side chain of a cysteine residue (typically < 4 Å) to predict the likelihood of a covalent reaction.

-

Visualization: Molecular Docking Workflow

Caption: Workflow for in silico prediction of protein targets via molecular docking.

Data Presentation: Predicted Kinase Binding Affinities

| Target Kinase | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interactions / Covalent Potential |

| EGFR (T790M) | 2JIT | -8.5 | Potential covalent bond with Cys797 |

| BTK | 3GEN | -7.9 | Proximity to Cys481 |

| JAK3 | 3ZEP | -7.2 | Interaction with hinge region |

| FLT3 | 4RT7 | -8.1 | H-bond with backbone, proximity to Cys694 |

| Aurora A | 5L8K | -6.8 | Hydrophobic interactions |

| (Note: Data are hypothetical and for illustrative purposes.) |

In Vitro Validation: From Prediction to Biological Fact

In silico predictions are hypotheses that require rigorous experimental validation. The following section details standardized in vitro assays to confirm the predicted kinase inhibition and assess the compound's metabolic stability.

In Vitro Kinase Inhibition Assay

Causality: This assay directly measures the ability of 2-fluoro-5-vinylpyridine to inhibit the enzymatic activity of the top-ranked kinases from the docking study. A radiometric or luminescence-based format is chosen for its sensitivity and quantitative accuracy. The goal is to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

3.1.1. Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate master mix in kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT).[17]

-

Prepare a 10 mM stock solution of 2-fluoro-5-vinylpyridine in DMSO. Perform serial dilutions to create a concentration gradient (e.g., from 100 µM to 1 nM).

-

Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Kₘ for each specific kinase.

-

-

Kinase Reaction:

-

Add 5 µL of the test compound dilution to the wells of a 96-well plate. Include "no compound" (DMSO only) and "no enzyme" controls.

-

Add 10 µL of the 2X kinase/substrate master mix to initiate the reaction. Incubate for 1 hour at 30°C.[18][19]

-

Add 5 µL of the 2X ATP solution to start the kinase reaction. Incubate for 1-2 hours at 30°C.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Add 40 µL of Kinase Detection Reagent, incubate for 30 minutes, and read luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to controls.

-

Plot the percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

3.1.2. Visualization: Kinase Inhibition Assay Workflow

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

3.1.3. Data Presentation: Experimental Kinase Inhibition

| Target Kinase | IC₅₀ (nM) |

| EGFR (T790M) | 55 |

| BTK | 120 |

| FLT3 | 88 |

| Aurora A | >10,000 |

| (Note: Data are hypothetical and for illustrative purposes.) |

Metabolic Stability Assay

Causality: This assay quantifies the susceptibility of 2-fluoro-5-vinylpyridine to metabolism by liver enzymes, primarily the Cytochrome P450 (CYP) family.[20] We use human liver microsomes (HLMs), a subcellular fraction rich in these enzymes, as a standard and reliable in vitro model.[20][21] High stability in this assay is a positive indicator of a longer half-life in vivo.

3.2.1. Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

-

Reagent Preparation:

-

Thaw cryopreserved pooled HLMs (e.g., from 20 mg/mL stock) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[21][22] Keep on ice.

-

Prepare an NADPH regenerating system solution (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[23]

-

Prepare a 1 µM working solution of the test compound in buffer.

-

-

Incubation:

-

Pre-warm the HLM solution and the test compound solution at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM/compound mixture.[22] The final protein concentration should be ~0.5 mg/mL.[22]

-

Incubate the reaction mixture in a shaking water bath at 37°C.[23]

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately quench the reaction by adding the aliquot to 3-5 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[20][23]

-

Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the microsomal proteins.[24]

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.[20]

-

Determine the slope of the linear regression, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the following equations:[20][23]

-

t₁/₂ = 0.693 / k

-

CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein)

-

-

3.2.2. Visualization: Metabolic Stability Assay Workflow

Caption: Workflow for in vitro metabolic stability assay using human liver microsomes.

3.2.3. Data Presentation: Predicted Metabolic Stability

| Parameter | Value | Interpretation |

| In Vitro Half-Life (t₁/₂) | 58 min | Moderate to High Stability |

| Intrinsic Clearance (CLᵢₙₜ) | 24 µL/min/mg | Low Clearance |

| (Note: Data are hypothetical and for illustrative purposes. Warfarin or Verapamil are often used as controls.)[20] |

Synthesis and Predicted Biological Profile

The combined in silico and in vitro data allow for the construction of a cohesive biological activity profile for 2-fluoro-5-vinylpyridine.

-

Predicted Mechanism of Action: The compound is predicted to act as a targeted covalent inhibitor of protein kinases . The docking results suggest a binding mode that positions the vinyl group for nucleophilic attack by a conserved cysteine residue. Experimental IC₅₀ values in the nanomolar range against EGFR, BTK, and FLT3 would confirm potent inhibitory activity.

-

Impact of Structural Features:

-

The vinylpyridine moiety is the primary driver of the covalent inhibitory mechanism, offering high potency.[8][25] However, its reactivity must be optimized to avoid off-target effects, such as reaction with glutathione, which could lead to toxicity.[25]

-

The 2-fluoro substituent likely contributes positively to the overall profile. It is predicted to enhance metabolic stability, as suggested by the low intrinsic clearance in the HLM assay. This is a crucial feature, as it indicates the compound is less likely to be rapidly cleared from the body, potentially allowing for less frequent dosing.[26]

-

-

Overall Profile and Therapeutic Potential: 2-fluoro-5-vinylpyridine is projected to be a potent, covalent kinase inhibitor with low metabolic clearance. Its activity against kinases like EGFR and FLT3 suggests potential therapeutic applications in oncology , particularly for cancers driven by mutations in these signaling pathways.[7][27] Its inhibition of BTK points towards potential use in autoimmune and inflammatory diseases .

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing 2-fluoro-5-vinylpyridine, integrating computational prediction with targeted in vitro validation. The molecule is predicted to be a metabolically stable, covalent kinase inhibitor with potential applications in oncology and immunology.

The logical next steps in a drug discovery program based on this scaffold would include:

-

Selectivity Profiling: Testing the compound against a broad panel of kinases to confirm its selectivity and identify potential off-target activities.

-

Cellular Assays: Evaluating the compound's ability to inhibit kinase signaling and reduce cell proliferation in relevant cancer cell lines.

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties.

-

In Vivo Pharmacokinetic and Efficacy Studies: Assessing the compound's behavior and therapeutic effect in animal models.

This structured evaluation framework provides a solid foundation for advancing 2-fluoro-5-vinylpyridine or its derivatives from a chemical entity to a potential clinical candidate.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]